molecular formula C21H26N2O2S2 B028238 Sulforidazine CAS No. 14759-06-9

Sulforidazine

Cat. No. B028238
CAS RN: 14759-06-9
M. Wt: 402.6 g/mol
InChI Key: FLGCRGJDQJIJAW-UHFFFAOYSA-N
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Description

Sulforidazine is a typical antipsychotic and a metabolite of thioridazine . It and mesoridazine are more potent than the parent compound, whose pharmacological effects are believed by some to be largely due to its metabolism into sulforidazine and mesoridazine .


Synthesis Analysis

Sulforidazine is synthesized from 2-bromo-2’-amino-4’-methylsulphonyl-diphenyl Sulphide, 2-bromo-2’-acetamino-4’-methylsulphonyl diphenylsulphide, and 2-(2-Chloroethyl)-1-Methylpiperidine .


Molecular Structure Analysis

The molecular formula of Sulforidazine is C21H26N2O2S2 . The molecular weight is 402.573 . The structure contains a total of 56 bonds, including 30 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), 1 sulfide, and 1 sulfonyl .


Physical And Chemical Properties Analysis

Sulforidazine has a density of 1.2±0.1 g/cm3, a boiling point of 589.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It has an enthalpy of vaporization of 87.9±3.0 kJ/mol and a flash point of 310.1±30.1 °C . The molar refractivity is 113.6±0.4 cm3 .

Scientific Research Applications

Antipsychotic Treatment

Sulforidazine: is a typical antipsychotic medication and a metabolite of thioridazine. It is known to be more potent than its parent compound, thioridazine, and is used in the treatment of schizophrenia and other psychotic disorders . Its efficacy is attributed to its ability to modulate dopamine receptors in the brain, which are often implicated in the pathology of psychotic conditions.

Chemotherapeutic Research

The sulphonamide motif found in Sulforidazine is extensively used in chemotherapeutic drug candidates. It acts by inhibiting the production of folate within bacterial cells, which is essential for their growth and replication. This mechanism is leveraged in the design of new drugs to combat multidrug-resistant bacterial strains .

Synthesis of Bioprecursor Prodrugs

Recent studies have focused on the synthesis and characterization of new bioprecursor prodrugs of sulfadiazine, which is structurally related to Sulforidazine. These prodrugs are designed to improve the pharmacokinetic properties of the drugs, such as their absorption, distribution, metabolism, and excretion .

Computational Chemistry

Sulforidazine has been the subject of computational studies to understand its electronic properties and molecular structure. Techniques like Density Functional Theory (DFT) are used to calculate optimized geometrical parameters and electronic states, which are crucial for predicting the behavior of the compound in various chemical environments .

Crystallography

The compound’s structure has been analyzed using X-ray crystallography , providing insights into its molecular conformation and interactions. This information is vital for drug design, allowing researchers to tailor the compound’s structure for specific therapeutic applications .

Hirshfeld Surface Analysis

Hirshfeld surface analysis has been employed to study the intermolecular interactions within the crystal structure of Sulforidazine-related compounds. This analysis helps in understanding the contribution of different types of contacts, such as hydrogen and carbon bonds, to the stability and properties of the crystal .

Mechanism of Action

Target of Action

Sulforidazine, also known as Imagotan, is a typical antipsychotic and a metabolite of thioridazine . It primarily targets dopamine receptors in the brain . The compound’s pharmacological effects are believed to be largely due to its metabolism into sulforidazine and mesoridazine .

Mode of Action

Sulforidazine acts as a dopamine receptor blocker . It inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important brain functions . By blocking dopamine receptors, sulforidazine can help regulate dopamine levels and mitigate symptoms of certain mental health disorders .

Biochemical Pathways

It’s known that sulforidazine, like other antipsychotics, influences thedopaminergic pathways in the brain . These pathways are involved in motor control, reward, and several other cognitive and emotional functions .

Pharmacokinetics

It’s known that sulforidazine is a metabolite of thioridazine, which suggests that it may share similar absorption, distribution, metabolism, and excretion (adme) properties . More research is needed to fully understand the pharmacokinetics of sulforidazine.

Result of Action

The molecular and cellular effects of sulforidazine’s action primarily involve the modulation of dopamine activity in the brain . By blocking dopamine receptors, sulforidazine can help regulate dopamine levels, potentially alleviating symptoms of mental health disorders such as schizophrenia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many drugs, including sulforidazine. Factors such as temperature, pH, and the presence of other substances can affect how a drug is absorbed, distributed, metabolized, and excreted . .

properties

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGCRGJDQJIJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864531
Record name (+/-)-Thioridazine-2-sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulforidazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sulforidazine

CAS RN

14759-06-9
Record name Sulforidazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulforidazine [INN:DCF]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Thioridazine-2-sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864531
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Record name Sulforidazine
Source European Chemicals Agency (ECHA)
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Record name SULFORIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7599I244X
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Record name Sulforidazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

121 - 123 °C
Record name Sulforidazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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